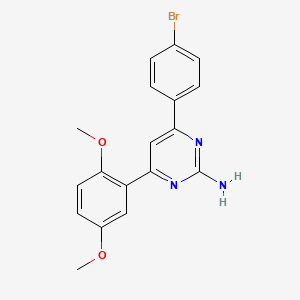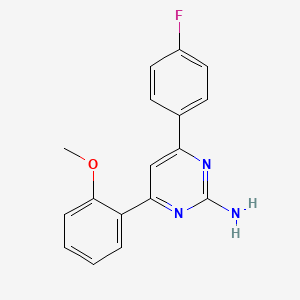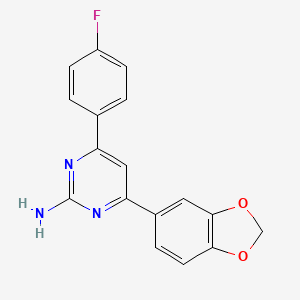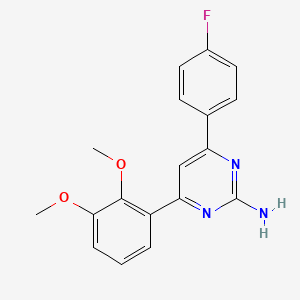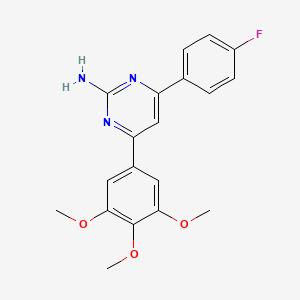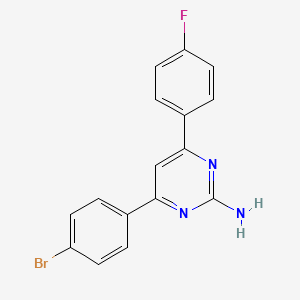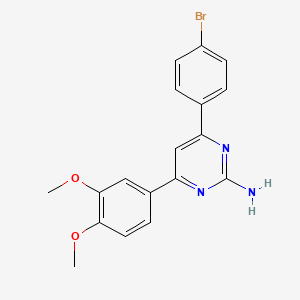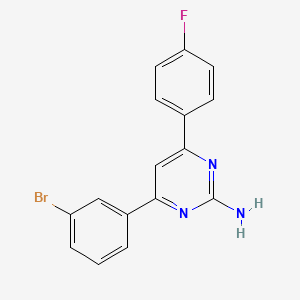
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that has been studied for its potential as an active pharmaceutical ingredient (API). It has a wide range of applications in the pharmaceutical, chemical, and biological fields. This compound has been studied for its ability to act as a ligand for various receptors and enzymes, as well as its ability to modulate the activity of several enzymes and proteins. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and antifungal properties.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied for its potential applications in the scientific research field. It has been studied for its ability to act as a ligand for various receptors and enzymes, as well as its ability to modulate the activity of several enzymes and proteins. In addition, this compound has been used as a tool for studying the structure and function of various proteins and enzymes. It has also been used in the study of drug metabolism and drug-receptor interactions.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is not fully understood. However, it is known to bind to various receptors and enzymes, and to modulate their activity. It has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to bind to the enzyme HMG-CoA reductase, which is involved in cholesterol metabolism.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and antifungal properties. In addition, this compound has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of the enzyme HMG-CoA reductase, which is involved in cholesterol metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, with a high yield and purity. In addition, this compound is relatively stable and can be stored for long periods of time. However, the compound is also toxic and should be handled with caution.
Direcciones Futuras
There are several future directions for research involving 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine. These include further studies of its potential applications in the pharmaceutical, chemical, and biological fields. In addition, further research into its mechanism of action and its biochemical and physiological effects is needed. Finally, further research into the development of new synthesis methods and improved purification techniques is needed to improve the efficiency and cost-effectiveness of the compound.
Métodos De Síntesis
The synthesis of 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can be achieved through a direct condensation reaction of 4-bromo-3-fluorobenzaldehyde and 2-aminopyrimidine in the presence of an acid catalyst. This reaction typically yields a product with a purity of 90-95%. The reaction can be further improved by using a microwave-assisted synthesis, which can increase the yield and reduce the reaction time.
Propiedades
IUPAC Name |
4-(3-bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-12-3-1-2-11(8-12)15-9-14(20-16(19)21-15)10-4-6-13(18)7-5-10/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWADHGRAWJHAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




